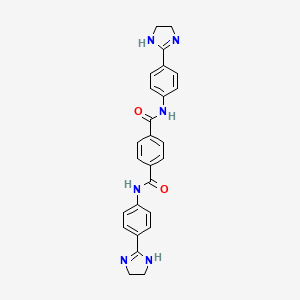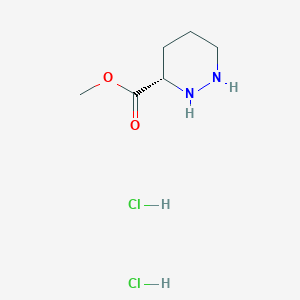
2,3-Dihydroxybutanedioic acid;5-fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxybutanedioic acid;5-fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole is a complex organic compound that combines the properties of both 2,3-dihydroxybutanedioic acid and a fluorinated indazole derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxybutanedioic acid;5-fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole typically involves multi-step organic reactions. The process may start with the preparation of 2,3-dihydroxybutanedioic acid through the oxidation of butanediol. The indazole derivative can be synthesized through a series of reactions involving fluorination, nitration, and reduction steps. The final step involves coupling the two moieties under specific reaction conditions, such as the use of a coupling agent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups of the butanedioic acid moiety.
Reduction: Reduction reactions may target the indazole ring or the fluorinated phenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve the use of strong bases or acids, depending on the type of substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe for studying biological pathways.
Medicine: Potential use as a pharmaceutical agent due to its unique structural features.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular pathways. The fluorinated indazole moiety may enhance its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydroxybutanedioic acid derivatives
- Fluorinated indazole compounds
- Piperidine-containing molecules
Uniqueness
The combination of 2,3-dihydroxybutanedioic acid with a fluorinated indazole and piperidine moiety makes this compound unique. This structural diversity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C23H25F2N3O7 |
|---|---|
Poids moléculaire |
493.5 g/mol |
Nom IUPAC |
2,3-dihydroxybutanedioic acid;5-fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole |
InChI |
InChI=1S/C19H19F2N3O.C4H6O6/c20-14-7-8-17-15(10-14)19(25-12-13-4-3-9-22-11-13)23-24(17)18-6-2-1-5-16(18)21;5-1(3(7)8)2(6)4(9)10/h1-2,5-8,10,13,22H,3-4,9,11-12H2;1-2,5-6H,(H,7,8)(H,9,10) |
Clé InChI |
ZZWLKJMHNKQSJP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)COC2=NN(C3=C2C=C(C=C3)F)C4=CC=CC=C4F.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-7,8-bis[(methylsulfonyl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14011831.png)
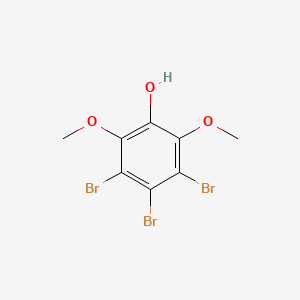
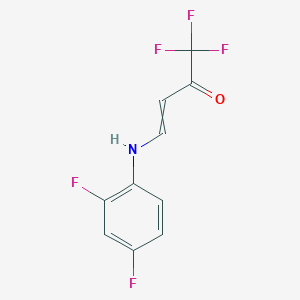


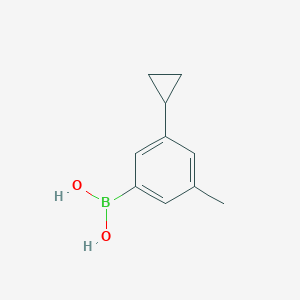
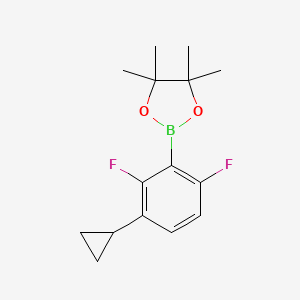
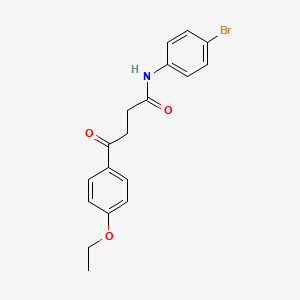
![6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14011874.png)

![2-Methyl-1-trityl-1H-benzo[D]imidazole](/img/structure/B14011881.png)
![6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14011890.png)
